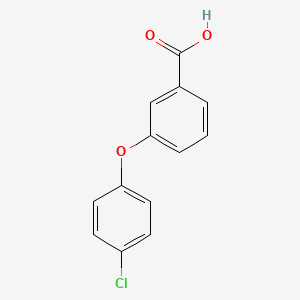

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

Overview

Description

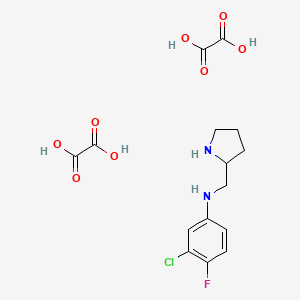

“(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It has a molecular weight of 218.83 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

This compound is solid in its physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications

Fluorescent Tools for Glycan Domain Tethering

The synthesis of phenyl boronic acid (PBA) -containing BODIPY dyes has led to functional and modular fluorescent tools. These dyes, exemplified by compounds 1–4, combine the receptor-like ability of the PBA moiety with the versatility of 3,5-dichloro-BODIPY derivatives. Researchers have explored their potential bioanalytical applicability by assessing their binding to glycan chains of antibodies using techniques like the Quartz Crystal Microbalance (QCM) .

Conjugate Addition Reactions

(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid: participates in 1,4-conjugate addition reactions with ethenesulfonamides, leading to the formation of arylethanesulfonamides. These reactions are valuable in organic synthesis and drug discovery .

Suzuki-Miyaura Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, allowing the construction of biaryl compounds. This cross-coupling methodology is widely used for the synthesis of complex organic molecules .

Synthesis of Biarylketones and Phthalides

Researchers have employed (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid in the synthesis of biarylketones and phthalides. These compounds find applications in medicinal chemistry and materials science .

Fluorescent Sensors

Boronic acids, including this compound, have been explored as fluorescent sensors. For instance, a sensor combining boronic acid and pyrene was studied for its ability to detect catechol and its amino derivatives (such as dopamine, DOPA, and DOPAC) .

Drug Delivery Devices and Neutron Capture Therapy

While boronic acids are promising for drug design, their stability in water remains a challenge. However, some phenylboronic pinacol esters, including this compound, have been investigated as potential boron carriers for neutron capture therapy. Understanding their hydrolysis behavior is crucial for their application in drug delivery .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302-H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are crucial in many biological processes .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are crucial in many biological processes .

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that temperature and exposure to reactive gases may affect its stability .

properties

IUPAC Name |

(4-carbonochloridoyl-3-chlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLIGPPYFOHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703068 | |

| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850589-38-7 | |

| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)